3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups often impart unique chemical and physical properties, making the compound of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 2-fluorobenzaldehyde, 4-(trifluoromethyl)phenylacetic acid, and ethylamine.
Step 1: Formation of 2-fluorophenylacetic acid from 2-fluorobenzaldehyde via a Grignard reaction.
Step 2: Conversion of 2-fluorophenylacetic acid to its corresponding acid chloride using thionyl chloride.
Step 3: Reaction of the acid chloride with 4-(trifluoromethyl)phenylacetic acid to form an intermediate.
Step 4: Coupling of the intermediate with ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts.
Major Products
Oxidation: Formation of 3-(2-fluorophenyl)-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.
Reduction: Formation of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of fluorine and trifluoromethyl groups often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
- 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
- 3-(2-methylphenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
Uniqueness
Compared to similar compounds, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in applications requiring high precision and performance.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLCHKJDBVNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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